molecular formula C17H17NO2S B5480670 N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide

N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide

Cat. No.: B5480670
M. Wt: 299.4 g/mol
InChI Key: WCBRRMDBSCWPLV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a prop-2-enylsulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide typically involves the reaction of 3-methoxyaniline with 2-prop-2-enylsulfanylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-prop-2-enylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-3-11-21-16-10-5-4-9-15(16)17(19)18-13-7-6-8-14(12-13)20-2/h3-10,12H,1,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBRRMDBSCWPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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